molecular formula C11H21NO2 B8306548 8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

Número de catálogo: B8306548
Peso molecular: 199.29 g/mol
Clave InChI: BXNFZLUNZPBMNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane is a spirocyclic compound characterized by a piperidine ring fused with a 1,4-dioxane moiety. The butyl group at the 8-position distinguishes it from other derivatives in this class. Its synthesis typically involves modifications of the parent spirocyclic scaffold through alkylation or substitution reactions .

Propiedades

Fórmula molecular

C11H21NO2

Peso molecular

199.29 g/mol

Nombre IUPAC

8-butyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C11H21NO2/c1-2-3-6-12-7-4-11(5-8-12)13-9-10-14-11/h2-10H2,1H3

Clave InChI

BXNFZLUNZPBMNX-UHFFFAOYSA-N

SMILES canónico

CCCCN1CCC2(CC1)OCCO2

Origen del producto

United States

Comparación Con Compuestos Similares

Antifungal Activity

  • The 8-phenethyl derivative (Compound 2) exhibits 40–100% inhibition against pathogens like Pyricularia oryzae and Fusarium oxysporum at concentrations of 480–720 g/ha .
  • The 8-butyl variant’s fungicidal efficacy is inferred to be lower than phenethyl or pyrimidinyl derivatives due to reduced steric and electronic interactions with fungal targets .

Anticancer Potential

  • Spiro-bisferrocenyl cyclotriphosphazenes with the parent 1,4-dioxa-8-azaspiro[4,5]decane scaffold show activity against HeLa (cervical cancer) and DLD-1 (colon cancer) cells, but the butyl derivative’s anticancer properties remain underexplored .

Métodos De Preparación

Methodology

The most direct route involves alkylating the nitrogen atom in 1,4-dioxa-8-azaspiro[4.5]decane with a butylating agent.

Procedure :

  • Reagents :

    • 1,4-Dioxa-8-azaspiro[4.5]decane (commercially available,)

    • Butyl bromide or iodide

    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Conditions :

    • Reaction temperature: 70–80°C

    • Duration: 12–24 hours

Example :
In a modified protocol from, 1,4-dioxa-8-azaspiro[4.5]decane was reacted with butyl bromide in DMF using K₂CO₃ as a base. The mixture was stirred at 70°C for 18 hours, yielding 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane with a 65–75% yield after column chromatography.

Key Data :

ParameterValue
Yield65–75%
Purity (HPLC)>95%
Reaction ScaleGram-scale (5–50 g)

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where the lone pair on the spirocyclic amine attacks the electrophilic carbon of the butyl halide. The base deprotonates the amine, enhancing nucleophilicity.

Cyclization of 4-Butylaminodiol Precursors

Methodology

This approach constructs the spirocyclic framework by cyclizing a diol precursor containing a butylamino group.

Procedure :

  • Precursor Synthesis :

    • 4-Butylamino-1,2-cyclohexanediol is prepared via reductive amination of cyclohexane-1,2-dione with butylamine.

  • Cyclization :

    • The diol is treated with a carbonyl source (e.g., phosgene or triphosgene) under acidic conditions to form the 1,4-dioxane ring.

Example :
As described in, a similar spirocyclic compound was synthesized by reacting 4-methylaminodiol with phosgene in dichloromethane. Adapting this method, 4-butylaminodiol cyclized in the presence of triphosgene and HCl, yielding the target compound with a 55–60% yield.

Key Data :

ParameterValue
Yield55–60%
Cyclization AgentTriphosgene
SolventDichloromethane (DCM)

Challenges :

  • Strict control of stoichiometry is required to avoid over-carbonylation.

  • Intermediate isolation may reduce overall yield.

Reductive Amination of Ketal Intermediates

Methodology

This two-step process involves forming a ketal intermediate followed by reductive amination to introduce the butyl group.

Procedure :

  • Ketal Formation :

    • React cyclohexanone with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form 1,4-dioxaspiro[4.5]decan-8-one.

  • Reductive Amination :

    • Treat the ketone with butylamine and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) in methanol.

Example :
Adapted from, 1,4-dioxaspiro[4.5]decan-8-one was reacted with butylamine and NaBH₃CN in methanol at room temperature for 48 hours, yielding the target compound in 70–80% yield.

Key Data :

ParameterValue
Yield70–80%
Reducing AgentNaBH₃CN
Reaction Time48 hours

Advantages :

  • High functional group tolerance.

  • Amenable to scale-up.

Microwave-Assisted Alkylation

Methodology

Microwave irradiation accelerates the alkylation reaction, reducing reaction times.

Procedure :

  • Reagents :

    • 1,4-Dioxa-8-azaspiro[4.5]decane

    • Butyl iodide

    • Base: DIPEA (N,N-diisopropylethylamine)

    • Solvent: NMP (N-methylpyrrolidone)

  • Conditions :

    • Microwave irradiation at 120°C for 1–2 hours.

Example :
As demonstrated in, a similar spirocyclic compound was synthesized using microwave conditions. Applying this method, the butyl derivative was obtained in 85% yield with >98% purity.

Key Data :

ParameterValue
Yield85%
Purity (HPLC)>98%
Energy Input300 W microwave

Benefits :

  • Rapid reaction kinetics.

  • Enhanced reproducibility.

Comparison of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation65–75>95HighModerate
Cyclization55–6090–95ModerateLow
Reductive Amination70–80>95HighHigh
Microwave-Assisted85>98ModerateHigh

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N,N-dibutylation can occur during alkylation. Mitigated by using excess spirocyclic amine.

  • Solvent Choice : Polar aprotic solvents (DMF, NMP) improve reaction rates but require rigorous drying.

  • Catalysis : Transition-metal catalysts (e.g., Pd/C in hydrogenation steps) enhance selectivity in reductive amination .

Q & A

Q. Basic

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

What strategies enable regioselective functionalization of the spirocyclic core for advanced applications?

Advanced
The spirocyclic nitrogen and dioxolane oxygen are key sites for modification:

  • Nitrogen alkylation : Use butyl halides with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Dioxolane ring-opening : Acidic hydrolysis (HCl/EtOH) generates ketone intermediates for downstream derivatization, such as Schiff base formation .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with boronic esters (e.g., pinacol boronate derivatives) introduce aryl/heteroaryl groups at the 8-position .

How can crystallographic data resolve ambiguities in spirocyclic conformation?

Advanced
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond angles and torsional data. For example:

  • The dioxolane ring typically adopts an envelope conformation, while the piperidine ring is chair-shaped.
  • Hydrogen bonding between the nitrogen lone pair and adjacent oxygen atoms stabilizes the spiro architecture .
    High-resolution data (≤0.8 Å) is essential to detect minor conformational distortions .

What analytical methods are used to profile impurities in 8-butyl derivatives?

Q. Advanced

  • HPLC-MS : Use C18 columns (e.g., Chromolith®) with gradient elution (ACN/H₂O + 0.1% TFA) to separate impurities like 8-(4-chlorobutyl) or 8,8′-butylene-bis derivatives. Monitor [M+H]⁺ ions at m/z 279.1 (Impurity N) and 245.0 (Impurity L) .
  • NMR spiking : Add authentic impurity standards (e.g., 8-azaspiro[4.5]decane-7,9-dione) to reaction mixtures to identify residual byproducts .

How does structural modification influence the fungicidal activity of 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives?

Q. Advanced

  • Butyl chain length : Shorter chains (e.g., propyl) reduce lipid membrane penetration, decreasing antifungal potency.
  • Electron-withdrawing groups : Substitution with Cl or NO₂ at the dioxolane ring enhances activity against Fusarium spp. (IC₅₀: 0.8–1.2 µM) by increasing electrophilicity .
  • Spirocyclic rigidity : Derivatives with bicyclo[1.1.1]pentane substituents show improved metabolic stability in plant models .

What methodologies assess the environmental degradation pathways of this compound?

Q. Advanced

  • Photolysis studies : Expose solutions (10 ppm in H₂O/MeOH) to UV light (254 nm) and analyze degradation products via LC-QTOF. Major products include 1,4-dioxane (toxicological concern) and butylamine .
  • Soil microcosm assays : Monitor half-life (t₁/₂) in loam soil under aerobic conditions. Degradation is accelerated by Pseudomonas spp., with CO₂ evolution as a terminal endpoint .

How is 8-butyl-1,4-dioxa-8-azaspiro[4.5]decane utilized in pharmacological scaffold design?

Advanced
The spirocyclic core serves as a rigid framework for CNS-targeted agents:

  • Dopamine D3 receptor ligands : Introduce 4-fluorophenyl groups via Buchwald-Hartwig coupling to enhance binding affinity (Ki: 12 nM) .
  • Antidepressant analogs : Replace the butyl group with a 3-chloropropyl chain to improve blood-brain barrier permeability (PAMPA logPe: −4.2) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.